(1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
. This compound features a cyclohexyl group, a fluorine atom, and a benzodiazole ring, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclohexyl-substituted benzodiazole precursor with a boronic acid derivative under controlled conditions . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The fluorine atom and the benzodiazole ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of substituted benzodiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
It can be used in the design of boron-containing drugs and as a tool for studying biological pathways involving boron .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation step, where the boronic acid group is transferred to the palladium complex, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
(1-Cyclohexyl-1,3-benzodiazol-5-yl)boronic acid: Similar structure but lacks the fluorine atom.
(6-Fluoro-1-methyl-1,3-benzodiazol-5-yl)boronic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
The presence of both a cyclohexyl group and a fluorine atom in (1-Cyclohexyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid makes it unique compared to other boronic acid derivatives. This combination of functional groups enhances its reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
(1-cyclohexyl-6-fluorobenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c15-11-7-13-12(6-10(11)14(18)19)16-8-17(13)9-4-2-1-3-5-9/h6-9,18-19H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUDAECMWRIKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C=N2)C3CCCCC3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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